2-(2-Methoxyethyl)oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

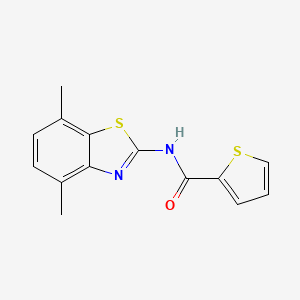

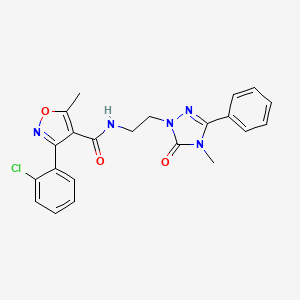

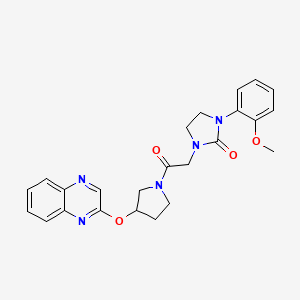

“2-(2-Methoxyethyl)oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C7H9NO4 . It is used for research purposes. It has been used as a reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors .

Synthesis Analysis

The synthesis of oxazolines, which includes “this compound”, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring with a methoxyethyl group at the 2-position and a carboxylic acid group at the 4-position .Chemical Reactions Analysis

Oxazole, the core structure of “this compound”, is a key intermediate in the synthesis of new chemical entities in medicinal chemistry . It has been used in reactions such as Pd-catalyzed decarboxylative C-H cross-coupling .Scientific Research Applications

Synthesis of Macrolides and Other Compounds : Oxazoles, including those similar to 2-(2-Methoxyethyl)oxazole-4-carboxylic acid, can be used as precursors in the synthesis of various macrolides, a class of natural products with significant biological activity. For example, photooxygenation of oxazoles has been utilized for synthesizing compounds like recifeiolide and curvularin, which have potential applications in drug development (Wasserman et al., 1981).

Material Science and Chemistry : Oxazole derivatives have been studied for their potential in material science. For example, the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene has been explored, leading to insights into molecular structures that can be applied in the design of new materials (Ibata et al., 1992).

Peptide Synthesis : Oxazoles have been identified as reactive intermediates in peptide synthesis. The first crystal structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids have been studied, providing valuable information for the development of new methods in peptide synthesis (Crisma et al., 1997).

Catalysis and Synthesis of Oxazoles : Research into the synthesis of 2,4-disubstituted oxazoles using gold catalysis has been conducted, showcasing the versatility of oxazole compounds in organic synthesis (Luo et al., 2012).

Development of Fluorescent Probes : Oxazole derivatives have been investigated for their potential in developing novel fluorescence probes. For instance, the study of derivatives of 6-methoxyanthracene-2-carboxylic acid has revealed properties useful for creating sensors and imaging agents (Ihmels et al., 2000).

Corrosion Inhibition : Some oxazole derivatives have been examined for their role in corrosion inhibition, particularly in protecting metals like steel in acidic environments. This application is crucial in industrial processes and materials preservation (Bentiss et al., 2009).

Future Directions

The future directions of “2-(2-Methoxyethyl)oxazole-4-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . As oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities, there is potential for the development of new pharmaceutical compounds .

Properties

IUPAC Name |

2-(2-methoxyethyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-11-3-2-6-8-5(4-12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACBFPDZDYZRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

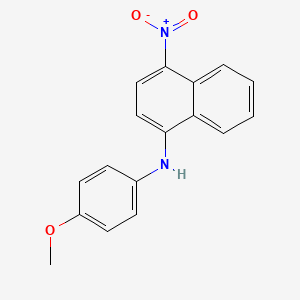

![N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B2837212.png)

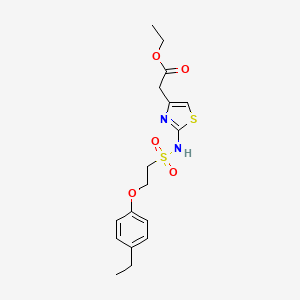

![N-(2-chloro-5-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2837214.png)

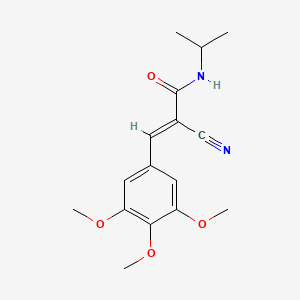

![N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide](/img/structure/B2837223.png)